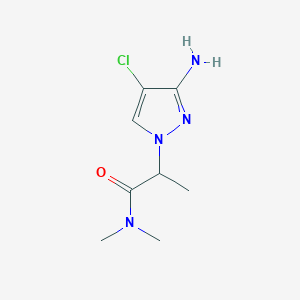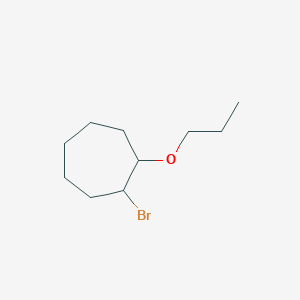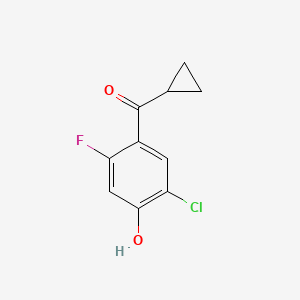
3-Bromo-4-(tert-butoxy)oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-(tert-butoxy)oxolane: is a chemical compound with the molecular formula C8H15BrO2 and a molecular weight of 223.11 g/mol . It is a brominated oxolane derivative, which is often used in various chemical reactions and research applications due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(tert-butoxy)oxolane typically involves the bromination of 4-(tert-butoxy)oxolane. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-4-(tert-butoxy)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The oxolane ring can be oxidized under specific conditions to form different products.
Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the oxolane ring.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of 4-(tert-butoxy)oxolane derivatives with different substituents replacing the bromine atom.
Oxidation: Formation of oxolane derivatives with additional oxygen-containing functional groups.
Reduction: Formation of de-brominated oxolane derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-4-(tert-butoxy)oxolane is used in various scientific research applications, including:
Chemistry: As an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Exploration of its derivatives for pharmaceutical applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-(tert-butoxy)oxolane involves its reactivity due to the presence of the bromine atom and the oxolane ring. The bromine atom can participate in substitution reactions, while the oxolane ring can undergo various transformations. The compound’s reactivity is influenced by the electronic and steric effects of the tert-butoxy group .
Comparación Con Compuestos Similares
- 3-Bromo-4-methyloxolane
- 4-(tert-butoxy)oxolane
- 3-Chloro-4-(tert-butoxy)oxolane
Comparison: 3-Bromo-4-(tert-butoxy)oxolane is unique due to the presence of both the bromine atom and the tert-butoxy group, which confer distinct reactivity and steric properties. Compared to 3-Bromo-4-methyloxolane, the tert-butoxy group provides greater steric hindrance and electronic effects. Compared to 4-(tert-butoxy)oxolane, the bromine atom introduces additional reactivity for substitution reactions. Compared to 3-Chloro-4-(tert-butoxy)oxolane, the bromine atom is more reactive, making it more suitable for certain chemical transformations .
Propiedades
Fórmula molecular |
C8H15BrO2 |
|---|---|
Peso molecular |
223.11 g/mol |
Nombre IUPAC |
3-bromo-4-[(2-methylpropan-2-yl)oxy]oxolane |
InChI |
InChI=1S/C8H15BrO2/c1-8(2,3)11-7-5-10-4-6(7)9/h6-7H,4-5H2,1-3H3 |
Clave InChI |
LDAPEEMPAHTLCW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1COCC1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


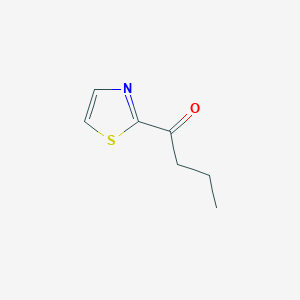
![3-Allylsulfanyl-[1,2,4]thiadiazol-5-ylamine](/img/structure/B13306507.png)


![3-(Aminomethyl)benzo[b]thiophen-7-amine](/img/structure/B13306524.png)
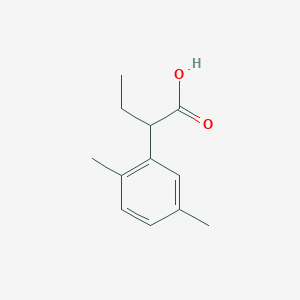
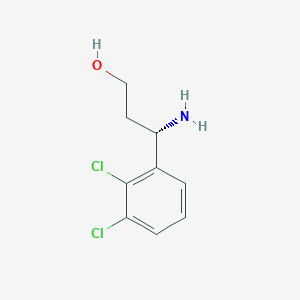
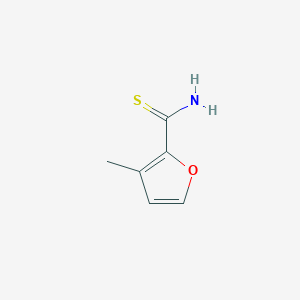
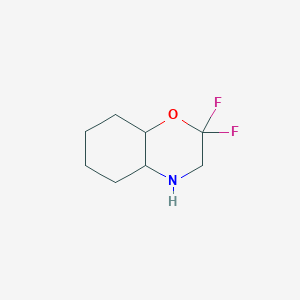
![2-[(1-Aminopentan-2-yl)oxy]ethan-1-ol](/img/structure/B13306546.png)
![Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate](/img/structure/B13306562.png)
